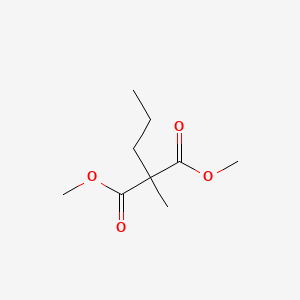

Dimethyl methyl(propyl)propanedioate

Description

Dimethyl methyl(propyl)propanedioate (systematic name: Dimethyl 2-(3-{1-[(4-amino-2-methylpyrimidin-5-yl)methyl]-1H-1,2,3-triazol-4-yl}propyl)propanedioate) is a synthetic ester derivative of propanedioic acid. It features a propanedioate core substituted with methyl and propyl groups, along with a triazole-linked pyrimidinyl moiety. This compound has been studied in the context of enzyme inhibition, particularly as a thiamine analogue targeting thiamine pyrophosphate-dependent enzymes .

Properties

CAS No. |

65896-61-9 |

|---|---|

Molecular Formula |

C9H16O4 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

dimethyl 2-methyl-2-propylpropanedioate |

InChI |

InChI=1S/C9H16O4/c1-5-6-9(2,7(10)12-3)8(11)13-4/h5-6H2,1-4H3 |

InChI Key |

SAMDDFSEIHPCID-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl methyl(propyl)propanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide, forming a new carbon-carbon bond. This reaction typically occurs under basic conditions using reagents such as sodium ethoxide in ethanol .

Industrial Production Methods

In industrial settings, the production of this compound often involves the esterification of propanedioic acid with methanol in the presence of an acid catalyst. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl methyl(propyl)propanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters and other derivatives.

Scientific Research Applications

Dimethyl methyl(propyl)propanedioate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It serves as an intermediate in the production of various drugs and therapeutic agents.

Industry: The compound is used in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl methyl(propyl)propanedioate involves its reactivity as an ester. The ester groups can undergo hydrolysis, oxidation, and reduction reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Propanedioate/Butanedioate Ester Family

Several esters with propanedioate or butanedioate backbones have been investigated for their chemical and biological properties. Below is a comparative analysis:

Table 1: Comparison of Propanedioate/Butanedioate Esters

Key Observations :

Structural Variations: this compound incorporates a triazole-pyrimidine group, which is absent in simpler esters like diethyl butanedioate or dibutyl propanedioate. Alkyl chain length and branching (e.g., isopropyl vs. butyl) influence physical properties and bioactivity. For example, dibutyl propanedioate’s longer alkyl chains may reduce volatility compared to dimethyl analogues.

Biological Activity: The target compound’s role as an enzyme inhibitor contrasts with the nematicidal activity of simpler esters. For instance, diethyl butanedioate exhibits only 37.35% mortality against Meloidogyne javanica at 72 hours, whereas methyl 3-methylbutanoate (a non-propanedioate ester) shows 94.66% mortality at 24 hours .

Functional Group Contrast: Esters vs. Sulfides

Differentiation :

- Reactivity : Esters like this compound undergo hydrolysis or enzymatic cleavage, whereas sulfides participate in redox reactions or disulfide bonding.

- Applications : Sulfides are prevalent in food chemistry and pest resistance , while propanedioate esters are explored for pharmaceutical or agrochemical uses .

Discussion of Findings

- Structural Complexity and Bioactivity : The triazole-pyrimidine motif in this compound underscores the importance of heterocyclic groups in enhancing target specificity, unlike simpler esters with broad-spectrum activity .

- Alkyl Group Effects : Longer alkyl chains in dibutyl propanedioate reduce volatility but may limit bioavailability compared to methyl/propyl-substituted analogues.

- Functional Group Diversity : Esters and sulfides occupy distinct ecological and industrial niches, driven by their inherent chemical reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.